1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal properties
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
- 1-(4-methoxybenzyl)-5-[2-(pyridin-3-yl-oxymethyl)pyrrolidine-1-sulfonyl]-1H-indole-2,3-dione
- 1-[(4-ethylphenyl)methyl]pyrrolidine These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-2-17-5-9-20(10-6-17)26-16-18(15-22(26)27)23(28)24-19-7-11-21(12-8-19)31(29,30)25-13-3-4-14-25/h5-12,18H,2-4,13-16H2,1H3,(H,24,28) |
InChI Key |
FMYUOLNKIIXQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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